molecular formula C18H19N7O B2363778 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone CAS No. 1706299-22-0

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone

Cat. No.: B2363778
CAS No.: 1706299-22-0
M. Wt: 349.398
InChI Key: MQPKJFAUXHGGAR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a tolyl group. These functional groups suggest that this compound could have interesting chemical properties and potential applications, particularly in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used to introduce each functional group and the order in which they are introduced .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid and complex three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the triazole and pyrimidine rings might participate in nucleophilic substitution reactions, while the piperazine ring might undergo alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with similar structures have been synthesized for antimicrobial evaluations. Patel et al. (2011) described the synthesis of amide derivatives through the condensation of acid chlorides with piperazine and their subsequent evaluation for antimicrobial activities. These synthesized compounds demonstrated variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Pharmacological Properties

Research on piperazinyl compounds, especially those incorporating pyrimidine or similar heterocyclic components, often targets their pharmacological properties. Tucker et al. (1998) investigated piperazinyl oxazolidinones containing various heteroaromatic rings, including pyridine and pyrimidine, revealing their potent antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).

Drug Development and Metabolic Studies

The metabolic profile and pharmacokinetics of structurally related compounds have been explored to understand their behavior in biological systems. Sharma et al. (2012) detailed the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, providing insight into the compound's elimination mechanisms and metabolic pathways (Sharma et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, particularly if they are new or not well-studied .

Future Directions

The future research directions for this compound could involve further studying its properties, optimizing its synthesis process, investigating its potential applications, and conducting safety and efficacy tests if it is being considered for use as a drug .

Properties

IUPAC Name

(2-methylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-14-4-2-3-5-15(14)18(26)24-8-6-23(7-9-24)16-10-17(21-12-20-16)25-13-19-11-22-25/h2-5,10-13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPKJFAUXHGGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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